5-(2,6-Dichlorophenyl)pyrimidin-2-amine
Description
Properties
Molecular Formula |
C10H7Cl2N3 |
|---|---|
Molecular Weight |
240.09 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-2-1-3-8(12)9(7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15) |
InChI Key |
AFAPDSROKKWLKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CN=C(N=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichlorophenyl)pyrimidin-2-amine typically involves the condensation of 2,6-dichlorobenzaldehyde with guanidine to form the pyrimidine ring. The reaction is usually carried out under basic conditions, often using sodium ethoxide or potassium carbonate as the base. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of 5-(2,6-Dichlorophenyl)pyrimidin-2-amine can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in DMF.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of 5-(2,6-dichlorophenyl)pyrimidin-2-amine derivatives with reduced functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-(2,6-Dichlorophenyl)pyrimidin-2-amine typically involves multi-step organic reactions that modify pyrimidine structures. The compound is characterized by the presence of a dichlorophenyl group at the 5-position of the pyrimidine ring, which significantly influences its biological activity. Various synthetic methods have been developed to achieve high yields and purity of this compound, often employing reagents such as guanidine and malonic acid derivatives .
Anticancer Activity
Research indicates that 5-(2,6-Dichlorophenyl)pyrimidin-2-amine exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, including those associated with mantle cell lymphoma. The compound acts by interfering with cellular pathways crucial for tumor growth and survival. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in rapidly dividing cells .
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity against various pathogens. Studies have shown that derivatives of pyrimidine compounds can penetrate bacterial membranes and exhibit potent antibacterial effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. This property suggests potential applications in developing new antibiotics .
Immune Modulation
Another notable application is in immune modulation. Research indicates that 5-(2,6-Dichlorophenyl)pyrimidin-2-amine can inhibit nitric oxide production in immune cells, which is crucial for regulating inflammatory responses. This activity may be beneficial in treating autoimmune diseases or conditions characterized by excessive inflammation .
Case Study 1: Anticancer Efficacy
In a study assessing the efficacy of 5-(2,6-Dichlorophenyl)pyrimidin-2-amine against mantle cell lymphoma, researchers found that the compound significantly reduced tumor growth in vitro and in vivo models. The mechanism was linked to the inhibition of DHFR and subsequent disruption of nucleotide synthesis pathways. This study highlights the potential of this compound as a lead candidate for developing anticancer therapies .
Case Study 2: Antibacterial Activity
A comprehensive evaluation of the antibacterial properties of 5-(2,6-Dichlorophenyl)pyrimidin-2-amine revealed its effectiveness against resistant strains of bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine potency and identified mechanisms of action related to membrane permeability and efflux pump inhibition. These findings suggest a dual mechanism that could be exploited in antibiotic development .
Comparative Analysis Table
| Application | Mechanism | Target Pathogen/Cancer | Outcome |
|---|---|---|---|
| Anticancer | Inhibition of DHFR | Mantle cell lymphoma | Significant tumor growth reduction |
| Antimicrobial | Membrane penetration; efflux pump inhibition | E. coli, P. aeruginosa | Potent antibacterial effects |
| Immune modulation | Inhibition of nitric oxide production | Immune cells (various types) | Reduced inflammation |
Mechanism of Action
The mechanism of action of 5-(2,6-Dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it has been shown to inhibit kinase activity, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
7-((1R,5S,6S)-6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-2-amine (13h)
- Structure : Shares the 2,6-dichlorophenyl group and pyrimidin-2-amine core but incorporates a fused pyridine ring and a bicyclic amine substituent.
- Synthesis : Prepared via a four-step sequence involving TFA-mediated deprotection (35% yield) .
- Characterization : HRMS ([M+H]+: 387.0886), NMR (δ 8.83 ppm for aromatic protons) .
- Biological Relevance : Acts as a bacterial biotin carboxylase inhibitor, suggesting the dichlorophenyl group enhances target binding .
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid
- Structure : Isoxazole ring with dichlorophenyl and carboxylic acid groups.
- Properties : Melting point (221–222°C), molecular weight 272.08 g/mol .
- Comparison : The dichlorophenyl group in both compounds likely increases lipophilicity, but the isoxazole’s carboxylic acid moiety confers distinct solubility and reactivity .
Halogenated Pyrimidin-2-amine Derivatives
5-Azido-4-(5-Bromo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine (2k)
5-Azido-4-(5-Iodo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine (2l)
- Structure : Similar to 2k but with iodo substitution.
- Synthesis : 78% yield, melting point 182°C .
- Characterization : Molecular weight 474 g/mol .
- Computational Insights : Docking studies with cytochrome P450 and tyrosyl-tRNA synthetases indicate halogen size (Br, I) influences steric and electronic interactions in enzyme binding .
Non-Halogenated Pyrimidin-2-amine Analogs
4,6-Diphenylpyrimidin-2-amine
- Structure : Pyrimidin-2-amine with phenyl groups at positions 4 and 4.
Dichloropyrimidine Derivatives
2-Amino-4,6-Dichloropyrimidine
- Structure : Pyrimidine with chloro groups at positions 4 and 5.
- Commercial Availability : Listed in high-purity catalogs, emphasizing its utility as a synthetic intermediate .
- Comparison : Simplified structure lacking the phenyl group, likely altering solubility and reactivity profiles .
Research Implications
- Halogen Effects : Chlorine atoms in 5-(2,6-Dichlorophenyl)pyrimidin-2-amine likely enhance target binding via hydrophobic and electronic interactions, as seen in compound 13h .
- Synthetic Flexibility : Azido and halogen substituents (e.g., Br, I) in analogs like 2k and 2l enable diverse functionalization routes .
- Safety Considerations: Non-halogenated analogs like 4,6-Diphenylpyrimidin-2-amine exhibit lower hazard risks, highlighting trade-offs between activity and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
